molecular formula C12H18O2P+ B14480820 [1-(But-1-en-1-yl)cyclohexa-2,4-dien-1-yl](ethoxy)oxophosphanium CAS No. 64557-79-5

[1-(But-1-en-1-yl)cyclohexa-2,4-dien-1-yl](ethoxy)oxophosphanium

Cat. No.: B14480820
CAS No.: 64557-79-5
M. Wt: 225.24 g/mol
InChI Key: AQEVYBRZFZFUNF-UHFFFAOYSA-N
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Description

1-(But-1-en-1-yl)cyclohexa-2,4-dien-1-yloxophosphanium: is a complex organophosphorus compound It is characterized by its unique structure, which includes a cyclohexa-2,4-dien-1-yl ring substituted with a but-1-en-1-yl group and an ethoxy group attached to an oxophosphanium moiety

Preparation Methods

The synthesis of 1-(But-1-en-1-yl)cyclohexa-2,4-dien-1-yloxophosphanium typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclohexa-2,4-dien-1-yl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the but-1-en-1-yl group: This step often involves a Heck reaction, where a palladium catalyst is used to couple an alkene with the cyclohexa-2,4-dien-1-yl ring.

    Attachment of the ethoxy group: This can be done through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the oxophosphanium moiety: This step involves the reaction of a phosphorus compound with an oxidizing agent to introduce the oxophosphanium group.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(But-1-en-1-yl)cyclohexa-2,4-dien-1-yloxophosphanium: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phosphorus compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethoxy group, forming new derivatives.

    Addition: The double bonds in the but-1-en-1-yl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of halogenated products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(But-1-en-1-yl)cyclohexa-2,4-dien-1-yloxophosphanium: has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.

    Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phosphorus-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(But-1-en-1-yl)cyclohexa-2,4-dien-1-yloxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. Its effects are mediated through the formation of covalent bonds with active site residues or through non-covalent interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

1-(But-1-en-1-yl)cyclohexa-2,4-dien-1-yloxophosphanium: can be compared with other similar compounds, such as:

    1-(But-1-en-1-yl)cyclohexa-2,4-dien-1-yloxophosphanium: This compound has a methoxy group instead of an ethoxy group, leading to differences in reactivity and solubility.

    1-(But-1-en-1-yl)cyclohexa-2,4-dien-1-yloxophosphanium: The presence of a propoxy group affects the compound’s steric properties and its interactions with other molecules.

    1-(But-1-en-1-yl)cyclohexa-2,4-dien-1-yloxophosphanium:

The uniqueness of 1-(But-1-en-1-yl)cyclohexa-2,4-dien-1-yloxophosphanium lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

64557-79-5

Molecular Formula

C12H18O2P+

Molecular Weight

225.24 g/mol

IUPAC Name

(1-but-1-enylcyclohexa-2,4-dien-1-yl)-ethoxy-oxophosphanium

InChI

InChI=1S/C12H18O2P/c1-3-5-9-12(15(13)14-4-2)10-7-6-8-11-12/h5-10H,3-4,11H2,1-2H3/q+1

InChI Key

AQEVYBRZFZFUNF-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1(CC=CC=C1)[P+](=O)OCC

Origin of Product

United States

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